molecular formula C14H28N2S2 B14688447 N,N'-Di-n-hexyldithiooxamide CAS No. 32461-94-2

N,N'-Di-n-hexyldithiooxamide

Cat. No.: B14688447
CAS No.: 32461-94-2
M. Wt: 288.5 g/mol
InChI Key: VVCNSLBJUGLILN-UHFFFAOYSA-N
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Description

N,N’-Di-n-hexyldithiooxamide is an organic compound with the molecular formula C14H28N2S2 It is a derivative of dithiooxamide, where the hydrogen atoms on the nitrogen atoms are replaced by hexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Di-n-hexyldithiooxamide can be synthesized through the modified Willgerodt–Kindler reaction. This involves the reaction of tetrachloroethylene with sulfur and basic primary or secondary amines of the aliphatic series in dimethylformamide (DMF) under mild conditions. The reaction typically yields N,N’-disubstituted dithiooxamides in 30-70% yields with a 100% conversion of tetrachloroethylene .

Industrial Production Methods

The industrial production of N,N’-Di-n-hexyldithiooxamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of DMF as a solvent and the control of reaction temperature and time are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

N,N’-Di-n-hexyldithiooxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N,N’-Di-n-hexyldithiooxamide can yield sulfoxides or sulfones, while reduction can yield amines or thiols.

Scientific Research Applications

N,N’-Di-n-hexyldithiooxamide has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N,N’-Di-n-hexyldithiooxamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. This inhibition can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

N,N’-Di-n-hexyldithiooxamide is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

  • N,N’-Di-n-butyldithiooxamide
  • N,N’-Di-n-octyldithiooxamide
  • N,N’-Di-n-decyldithiooxamide

Properties

CAS No.

32461-94-2

Molecular Formula

C14H28N2S2

Molecular Weight

288.5 g/mol

IUPAC Name

N,N'-dihexylethanedithioamide

InChI

InChI=1S/C14H28N2S2/c1-3-5-7-9-11-15-13(17)14(18)16-12-10-8-6-4-2/h3-12H2,1-2H3,(H,15,17)(H,16,18)

InChI Key

VVCNSLBJUGLILN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=S)C(=S)NCCCCCC

Origin of Product

United States

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